Renin Substrate 1 Trifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

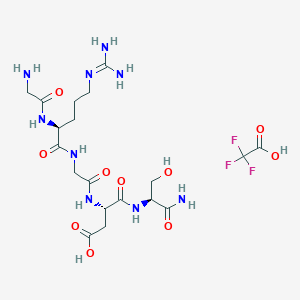

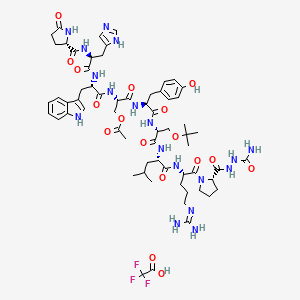

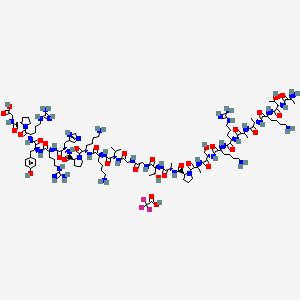

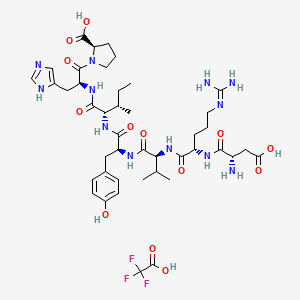

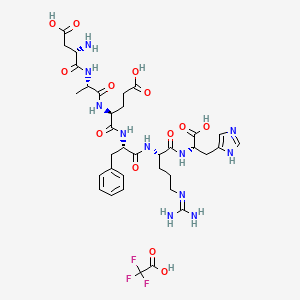

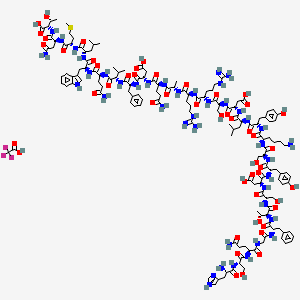

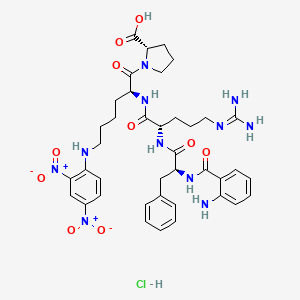

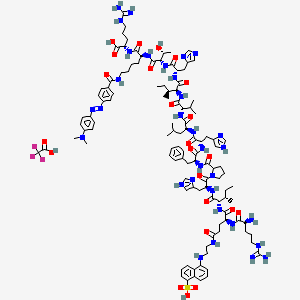

Renin Substrate 1 Trifluoroacetate, also known as FR111001, is a substrate for human renin . It is a synthetic peptide with the chemical formula C109H157N31O22S2 . The molecular weight of this compound is approximately 2317.74 g/mol . It is used in research and pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of Renin Substrate 1 Trifluoroacetate is represented by the chemical formula C109H157N31O22S2 . The Smiles notation for this compound is also provided .Chemical Reactions Analysis

Renin Substrate 1 Trifluoroacetate is a substrate for the enzyme renin . Renin is an aspartyl protease that plays a crucial role in the renin-angiotensin system (RAS), a hormonal pathway involved in blood pressure regulation . Renin cleaves its substrate, angiotensinogen, to produce angiotensin I, which is further processed to produce angiotensin II .Physical And Chemical Properties Analysis

Renin Substrate 1 Trifluoroacetate is a powder form substance . It is soluble in water at a concentration of 1 mg/mL . The compound is stable under storage temperatures of -20°C .Scientific Research Applications

Fluorometric Measurement of Renin Activity

Renin Substrate 1 is used for the fluorometric measurement of renin activity . Renin is an aspartic protease produced in the afferent glomerular arteriole that catalyzes the cleavage of the N-terminal decapeptide from angiotensinogen to form angiotensin I . The substrate is linked to a fluorophore (5-(aminoethyl)aminonaphthalene sulfonate, EDANS) at one end and to a nonfluorescent chromophore (4 ′-dimethylaminoazobenzene-4-carboxylate, dabcyl) at the other . After cleavage by renin, the product (peptide-EDANS) is brightly fluorescent .

Kinetic Measurements

The fluorometric method that makes use of a synthetic peptide substrate has been shown to be useful for making kinetic measurements . Constants for human recombinant renin activity with Renin Substrate 1 are: K M = 3.6 µM, V max = 1.6 F.U. min-1 .

Measurements of Renin Enzyme Activity

Renin Substrate 1 is used for measurements of renin enzyme activity in a fluorescence-based microplate reader . The assay can be used to measure nanomolar concentrations of renin .

Direct Renin Assay

A new method for measuring direct renin (DR) by an automated immunochemiluminometric assay may provide an alternative . The purpose of the current study was to determine the relationship between DR and Plasma Renin Activity (PRA) in hypertension .

Estimation of Biological Activity of the Renin System

In most studies, circulating renin has been estimated by assays of plasma renin activity (PRA) . PRA is measured by generating AngI from endogenous angiotensinogen, followed by measurement by RIA of the generated AngI .

Mechanism of Action

Target of Action

Renin Substrate 1 Trifluoroacetate primarily targets renin , an aspartic protease produced in the afferent glomerular arteriole . Renin plays a crucial role in the regulation of blood pressure and electrolyte balance .

Mode of Action

Renin Substrate 1 Trifluoroacetate interacts with renin, which catalyzes the cleavage of the N-terminal decapeptide from angiotensinogen to form angiotensin I . The substrate has been linked to a fluorophore at one end and to a nonfluorescent chromophore at the other . After cleavage by renin, the product is brightly fluorescent .

Biochemical Pathways

The action of Renin Substrate 1 Trifluoroacetate affects the renin-angiotensin system (RAS) . The cleavage of angiotensinogen by renin forms angiotensin I, which is subsequently converted to angiotensin II . Angiotensin II acts as a potent vasoconstrictor and regulator of sodium flux .

Pharmacokinetics

The substrate can be stored for at least one year if stored desiccated at 4°c or below, protected from light . A suitable stock concentration for this substrate is 500 µM .

Action Environment

The action of Renin Substrate 1 Trifluoroacetate is influenced by environmental factors such as temperature and light exposure . The substrate should be stored desiccated at 4°C or below, protected from light . These conditions ensure the stability and efficacy of the substrate.

Future Directions

The renin-angiotensin system, in which renin and its substrates play a crucial role, is a critical regulator of blood volume, electrolyte balance, and systemic vascular resistance . It is also involved in the pathogenesis of cardiac and renal disorders . The continued discovery of newer molecules in this system provides novel therapeutic targets to improve disease outcomes . Therefore, Renin Substrate 1 Trifluoroacetate, as a substrate for renin, may have potential implications in future research and therapeutic applications related to the renin-angiotensin system.

properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C109H156N32O21S.C2HF3O2/c1-12-63(7)90(135-96(147)79(126-94(145)76(110)28-21-45-121-108(111)112)42-43-88(143)119-48-47-118-77-30-19-27-75-74(77)26-20-33-87(75)163(160,161)162)104(155)133-85(54-72-57-117-60-125-72)106(157)141-49-23-32-86(141)101(152)131-82(51-66-24-15-14-16-25-66)97(148)130-83(52-70-55-115-58-123-70)98(149)129-81(50-61(3)4)99(150)134-89(62(5)6)102(153)136-91(64(8)13-2)103(154)132-84(53-71-56-116-59-124-71)100(151)137-92(65(9)142)105(156)127-78(95(146)128-80(107(158)159)31-22-46-122-109(113)114)29-17-18-44-120-93(144)67-34-36-68(37-35-67)138-139-69-38-40-73(41-39-69)140(10)11;3-2(4,5)1(6)7/h14-16,19-20,24-27,30,33-41,55-65,71,76,78-86,89-92,118,142H,12-13,17-18,21-23,28-29,31-32,42-54,110H2,1-11H3,(H,115,123)(H,117,125)(H,119,143)(H,120,144)(H,126,145)(H,127,156)(H,128,146)(H,129,149)(H,130,148)(H,131,152)(H,132,154)(H,133,155)(H,134,150)(H,135,147)(H,136,153)(H,137,151)(H,158,159)(H4,111,112,121)(H4,113,114,122)(H,160,161,162);(H,6,7)/t63-,64-,65+,71?,76-,78-,79-,80-,81-,82-,83-,84-,85-,86?,89-,90-,91-,92-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSIDUOENVKVEQ-BHUYRIIZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5C=NC=N5)C(=O)NC(C(C)O)C(=O)NC(CCCCNC(=O)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)N(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)NCCNC8=CC=CC9=C8C=CC=C9S(=O)(=O)O)NC(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N2CCCC2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5C=NC=N5)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCNC(=O)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)N(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCC(=O)NCCNC8=CC=CC9=C8C=CC=C9S(=O)(=O)O)NC(=O)[C@H](CCCNC(=N)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C111H157F3N32O23S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2396.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Renin Substrate 1 Trifluoroacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.